molecular formula C17H13ClN2O3 B13106808 6-(4-Chloro-3-methylphenyl)-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

6-(4-Chloro-3-methylphenyl)-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B13106808
M. Wt: 328.7 g/mol
InChI Key: BXYXFLPECVNVSG-UHFFFAOYSA-N
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Description

6-(4-Chloro-3-methylphenyl)-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a complex organic compound with a unique structure that includes a cinnoline core, a carboxylic acid group, and a chlorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chloro-3-methylphenyl)-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cinnoline Core: The cinnoline core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzophenone derivatives.

    Introduction of the Chlorinated Phenyl Ring: The chlorinated phenyl ring can be introduced through a substitution reaction using 4-chloro-3-methylphenyl derivatives.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-3-methylphenyl)-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

6-(4-Chloro-3-methylphenyl)-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(4-Chloro-3-methylphenyl)-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to disease pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A simpler compound with a chlorinated phenyl ring, used as a disinfectant and antiseptic.

    Cinnoline Derivatives: Compounds with a cinnoline core, studied for their diverse biological activities.

Uniqueness

6-(4-Chloro-3-methylphenyl)-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

6-(4-chloro-3-methylphenyl)-8-methyl-4-oxo-1H-cinnoline-3-carboxylic acid

InChI

InChI=1S/C17H13ClN2O3/c1-8-5-10(3-4-13(8)18)11-6-9(2)14-12(7-11)16(21)15(17(22)23)20-19-14/h3-7H,1-2H3,(H,19,21)(H,22,23)

InChI Key

BXYXFLPECVNVSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NN=C(C2=O)C(=O)O)C3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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